molecular formula C12H5F21S B1601924 1,1,2,2-Tetrahydroperfluorododecanethiol CAS No. 34451-28-0

1,1,2,2-Tetrahydroperfluorododecanethiol

Cat. No.: B1601924
CAS No.: 34451-28-0
M. Wt: 580.2 g/mol
InChI Key: WUHVTJLYXHSDMR-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrahydroperfluorododecanethiol is a fluorinated thiol compound known for its unique properties. It is a colorless and odorless liquid that is highly soluble in organic solvents. This compound has gained significant attention in recent years due to its ability to modify surfaces and create self-assembled monolayers (SAMs) on various substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrahydroperfluorododecanethiol typically involves the reaction of perfluorododecane with hydrogen sulfide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal, to facilitate the formation of the thiol group. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrahydroperfluorododecanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, hydrocarbons, and various substituted derivatives. These products have different properties and applications depending on the specific reaction and conditions used .

Scientific Research Applications

1,1,2,2-Tetrahydroperfluorododecanethiol is widely used in scientific research due to its ability to modify surfaces and create self-assembled monolayers (SAMs). These SAMs are highly ordered, two-dimensional molecular assemblies that can be used to control surface properties such as wettability, adhesion, and biocompatibility. Applications include:

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrahydroperfluorododecanethiol involves the formation of a strong covalent bond between the thiol group and the substrate surface. This bond creates a stable monolayer that can be used to modify surface properties. The fluorinated tail of the compound provides hydrophobic properties, while the thiol group provides a reactive site for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated thiols such as:

Uniqueness

1,1,2,2-Tetrahydroperfluorododecanethiol is unique due to its longer fluorinated tail, which provides enhanced hydrophobic properties and stability. This makes it particularly useful for applications requiring durable and stable surface modifications .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F21S/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHVTJLYXHSDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880389
Record name 2-(Perfluorodecyl)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34451-28-0
Record name 1,1,2,2-Tetrahydroperfluorododecanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Perfluorodecyl)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,2,2-TETRAHYDROPERFLUORODODECANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXH0AUS19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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